molecular formula C12H16ClNO2 B555524 H-D-Pro-OBzl.HCl CAS No. 53843-90-6

H-D-Pro-OBzl.HCl

Cat. No.: B555524
CAS No.: 53843-90-6
M. Wt: 205,25*36,45 g/mole
InChI Key: NEDMOHHWRPHBAL-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

H-D-Pro-OBzl.HCl has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for H-D-Pro-OBzl.HCl was not found in the search results, general safety measures for handling chemicals include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Preparation Methods

The preparation of H-D-Pro-OBzl.HCl involves a multi-step synthetic route. One common method starts with D-proline, which reacts with benzyl chloroformate to form D-proline benzyl ester. This ester is then treated with hydrochloric acid to yield D-proline benzyl ester hydrochloride . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability and purity of the product .

Chemical Reactions Analysis

H-D-Pro-OBzl.HCl undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of H-D-Pro-OBzl.HCl involves its role as an intermediate in chemical reactions. It can interact with various molecular targets, such as enzymes and proteins, to facilitate the formation of desired products. The pathways involved typically include esterification, hydrolysis, and substitution reactions .

Comparison with Similar Compounds

H-D-Pro-OBzl.HCl can be compared with other similar compounds, such as:

    L-proline benzyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the proline residue.

    D-proline tert-butyl ester hydrochloride: Similar ester functionality but with a different protecting group.

    L-alanine benzyl ester hydrochloride: Similar ester functionality but with a different amino acid residue.

The uniqueness of this compound lies in its specific stereochemistry and its utility as an intermediate in the synthesis of various organic and pharmaceutical compounds.

Properties

IUPAC Name

benzyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMOHHWRPHBAL-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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